1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid

Physicochemical profiling Protonation state Drug design

1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1512487-27-2) is a non-proteinogenic, alpha,alpha-disubstituted cyclopentane amino acid derivative with molecular formula C10H15N3O2 and molecular weight 209.24 g/mol. The compound features a cyclopentane ring bearing a carboxylic acid and a primary amine at the 1-position, and a 2-methyl-1H-imidazol-1-yl substituent at the 3-position.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B15315610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2CCC(C2)(C(=O)O)N
InChIInChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)8-2-3-10(11,6-8)9(14)15/h4-5,8H,2-3,6,11H2,1H3,(H,14,15)
InChIKeyHMDSXZCKDQSDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1512487-27-2): Procurement-Ready Heterocyclic Amino Acid Building Block


1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1512487-27-2) is a non-proteinogenic, alpha,alpha-disubstituted cyclopentane amino acid derivative with molecular formula C10H15N3O2 and molecular weight 209.24 g/mol . The compound features a cyclopentane ring bearing a carboxylic acid and a primary amine at the 1-position, and a 2-methyl-1H-imidazol-1-yl substituent at the 3-position . It is classified as a heterocyclic building block for research and development use, with a typical commercial purity specification of 98% . The structure combines the conformational constraint of a cyclopentane backbone with the metal-coordinating and hydrogen-bonding capacity of a 2-methylimidazole moiety, positioning it as a versatile intermediate for medicinal chemistry, coordination chemistry, and peptidomimetic design [1].

Why 1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid Cannot Be Casually Replaced by Its Des-Methyl or Ester/Carboxamide Analogs


Within the family of 3-(imidazol-1-yl)cyclopentane-1-carboxylic acid derivatives, seemingly minor structural variations produce quantifiable shifts in physicochemical properties that directly impact experimental outcomes. The 2-methyl substituent on the imidazole ring raises the conjugate acid pKa by approximately 0.7–0.9 units relative to unsubstituted imidazole (from ~6.95–7.15 to ~7.85–7.9) [1], altering the protonation equilibrium at physiological pH and consequently modulating solubility, membrane permeability, and target binding electrostatics. This difference cannot be replicated by the des-methyl analog (CAS 1531853-08-3, MW 195.22) . Similarly, the carboxylic acid form provides a reactive handle for amide coupling and peptide incorporation that is absent in the methyl ester (CAS 1522570-92-8) and already consumed in the carboxamide analog (CAS 1529198-25-1) . Each functional group configuration thus defines a distinct reactivity and property profile, making casual substitution scientifically unsound without experimental validation.

Quantitative Differentiation Evidence: 1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid vs. Closest Analogs


Imidazole Ring Basicity (pKa) Modulation by 2-Methyl Substitution vs. Unsubstituted Imidazole

The 2-methyl substituent on the imidazole ring of the target compound elevates the conjugate acid pKa of the imidazole moiety relative to the unsubstituted imidazole found in the des-methyl analog (CAS 1531853-08-3). Specifically, the conjugate acid of 2-methylimidazole exhibits a pKa of approximately 7.85–7.9, compared to approximately 6.95–7.15 for unsubstituted imidazole [1]. This represents a pKa increase of roughly 0.7–0.9 log units. At physiological pH 7.4, the 2-methylimidazolium species will be approximately 65–80% protonated versus approximately 30–50% for the unsubstituted imidazolium species, based on the Henderson-Hasselbalch relationship. The resulting difference in net charge distribution affects aqueous solubility, passive membrane diffusion, and electrostatic interactions with biological targets.

Physicochemical profiling Protonation state Drug design

Molecular Weight and Derived Lipophilicity Increment Relative to Des-Methyl Analog

The target compound (C10H15N3O2, MW 209.24) differs from its des-methyl analog 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid (C9H13N3O2, MW 195.22) by exactly one methyl group (ΔMW = +14.02 Da) . This methyl addition contributes an estimated increase in calculated logP (clogP) of approximately 0.4–0.7 units, based on the known logP difference between 2-methylimidazole (experimental logP ≈ 0.5–0.7) and imidazole (experimental logP ≈ −0.02) . The 2-methyl substitution also reduces hydrogen-bond donor capacity by replacing the imidazole N–H (present in imidazole tautomers capable of H-bond donation at position 1) with a permanent N-substitution pattern that eliminates this donor while preserving the H-bond acceptor capacity of the N-3 nitrogen.

Molecular properties Lipophilicity ADME prediction

Steric Environment and Metal-Coordination Geometry Differentiation from Unsubstituted Imidazole

2-Methylimidazole is explicitly described in the literature as a sterically hindered imidazole that is used to simulate the coordination environment of histidine residues in heme complexes [1]. The methyl group at the 2-position (adjacent to the coordinating N-3 nitrogen) introduces a steric barrier that can restrict the accessible coordination geometries around metal centers, alter metal-ligand bond lengths, and modulate the thermodynamic stability of metal complexes compared to unsubstituted imidazole. This steric effect is absent in the des-methyl analog (1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylic acid), which presents an unhindered imidazole nitrogen for metal binding. The result is that the target compound can enforce distinct coordination stereochemistry or metal selectivity when employed as a ligand in transition-metal catalysis or metalloprotein model studies.

Coordination chemistry Steric hindrance Catalyst design

Procurement-Grade Purity Specification: 98% Standard vs. Analog Availability

The target compound is commercially available at a standard purity specification of 98% from multiple suppliers, including Leyan (Product No. 1358853) and Moldb (Cat. No. M113595) . The des-methyl analog (CAS 1531853-08-3) is listed at 97% purity from certain suppliers , representing a quantifiably lower standard specification. For research applications requiring high-assay starting materials—such as multi-step synthesis where cumulative yield losses amplify impurity effects, or biological assays sensitive to trace contaminants—this 1% purity advantage can be procurement-relevant. Additionally, the target compound is stocked in graduated quantities (50 mg, 100 mg, 250 mg, 500 mg, 1 g, with larger quantities available upon quotation), enabling procurement flexibility from milligram-scale screening to gram-scale synthesis .

Procurement Purity specification Supply chain

Carboxylic Acid Functional Handle vs. Ester and Carboxamide Analogs for Downstream Derivatization

The free carboxylic acid functionality of the target compound (CAS 1512487-27-2) provides a reactive site for direct amide bond formation, esterification, and reduction chemistries that the methyl ester analog (CAS 1522570-92-8) and carboxamide analog (CAS 1529198-25-1) either lack or require deprotection to access . The methyl ester (MW 223.27) requires an additional saponification step to liberate the free acid, introducing an extra synthetic operation with associated yield loss. The carboxamide (MW 208.26) has a blocked carboxylic acid terminus that cannot be readily converted to other derivatives without harsh hydrolysis conditions. The target compound's native carboxylic acid therefore offers the most direct entry point for diversification via amide coupling (e.g., HATU/DIPEA-mediated peptide bond formation) or for use as a C-terminal residue in solid-phase peptide synthesis.

Synthetic utility Peptide coupling Building block versatility

Best-Fit Application Scenarios for 1-Amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Peptidomimetic Design Requiring a Conformationally Constrained Histidine Surrogate with Elevated Imidazole Basicity

When designing peptidomimetics where a histidine residue's imidazole side chain requires enhanced basicity for target engagement at physiological pH, this compound provides a cyclopentane-constrained backbone that restricts phi/psi torsional angles while the 2-methylimidazole moiety delivers a conjugate acid pKa of ~7.85–7.9—approximately 0.7–0.9 units higher than natural histidine's imidazole (pKa ~6.0–7.0). This elevated basicity increases the fraction of protonated, charged imidazole at pH 7.4, which can strengthen electrostatic interactions with anionic binding pockets or alter subcellular distribution [1].

Transition-Metal Catalyst or Metalloenzyme Model System Requiring Sterically Tuned Imidazole Ligation

The 2-methyl substituent adjacent to the imidazole N-3 nitrogen generates steric hindrance that restricts metal coordination geometry, as documented for 2-methylimidazole in heme-coordination models. The target compound, bearing both this sterically hindered imidazole and a free carboxylic acid for secondary coordination or water solubility, is suited for synthesizing metal complexes where controlled coordination sphere crowding is required to tune catalytic activity or metal selectivity [1].

Building Block for Parallel Library Synthesis Where Direct Carboxylic Acid Reactivity Is Required

In high-throughput chemistry workflows involving amide coupling for library production, the free carboxylic acid of this compound (available at 98% purity from 50 mg to 1 g stocked quantities) eliminates the saponification step required for the methyl ester analog, saving one synthetic operation per library member. This operational efficiency becomes significant when scaling across tens to hundreds of analogs, where the cumulative yield penalty of an additional deprotection step can materially impact library completion rates [1]. The 98% purity further ensures reliable stoichiometric calculations for automated parallel synthesis platforms.

Physicochemical Property Screening Cascade: Lipophilicity and Basicity Benchmarking vs. Des-Methyl Analog

Researchers running ADME screening cascades can deploy this compound alongside its des-methyl analog (CAS 1531853-08-3) as a matched molecular pair to isolate the effect of the 2-methyl substitution on permeability, solubility, and metabolic stability. The calculated ΔMW (+14 Da) and estimated ΔclogP (+0.4–0.7) provide a predictable lipophilicity increment, while the ΔpKa of +0.7–0.9 units alters ionization state at assay pH. This systematic comparison generates SAR data that informs lead optimization decisions across an entire imidazole-containing series [1].

Quote Request

Request a Quote for 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.